molecular formula C16H13FN2O B5157632 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5157632
M. Wt: 268.28 g/mol
InChI Key: BHEHWJYCNHQQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FBAI, is a novel indole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBAI is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been found to affect the levels of various cytokines and chemokines involved in the immune response.

Advantages and Limitations for Lab Experiments

3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one offers several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also stable under normal laboratory conditions, making it suitable for long-term storage and use in various experiments. However, one limitation of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is the development of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one analogs with improved potency and selectivity. Another area of research is the investigation of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one's potential as a therapeutic agent for the treatment of viral infections and other diseases. Additionally, the use of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies is an area of research that could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 4-fluorobenzaldehyde and 2-aminoindan-1-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields and purity, making it suitable for use in various scientific research applications.

Scientific Research Applications

3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been found to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

3-[(4-fluorophenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)9-18-10-14-13-3-1-2-4-15(13)19-16(14)20/h1-8,10,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHWJYCNHQQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one

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